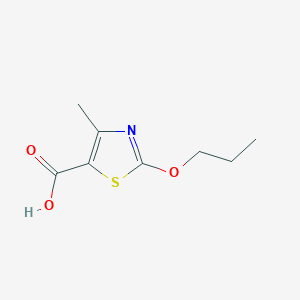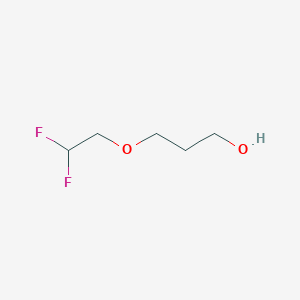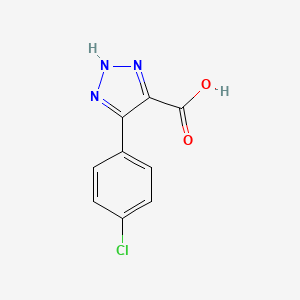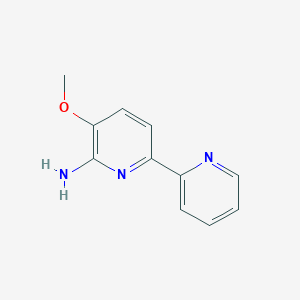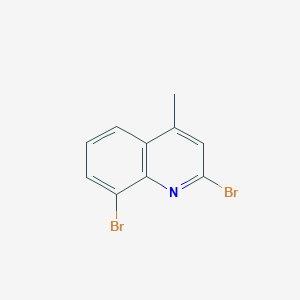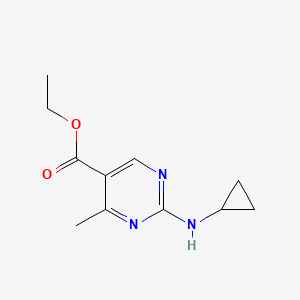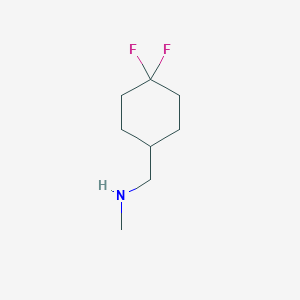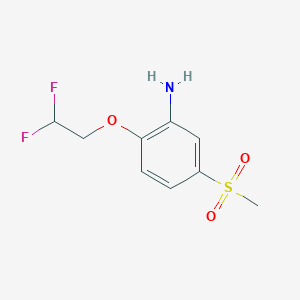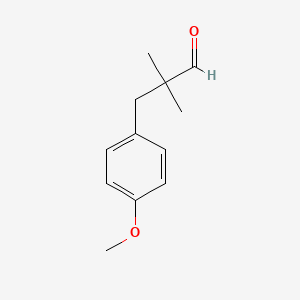
Benzenepropanal, 4-methoxy-alpha,alpha-dimethyl-
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of Benzenepropanal, 4-methoxy-alpha,alpha-dimethyl- is C12H16O2 . Its molecular weight is 192.254 . The exact mass is 192.115036 .Physical And Chemical Properties Analysis
Benzenepropanal, 4-methoxy-alpha,alpha-dimethyl- has a density of 1.0±0.1 g/cm3 . It has a boiling point of 274.8±15.0 °C at 760 mmHg . The flash point is 108.6±13.9 °C . The LogP value is 2.65 , and the vapour pressure is 0.0±0.6 mmHg at 25°C . The index of refraction is 1.497 .Wissenschaftliche Forschungsanwendungen
Catalytic Processes
The methoxycarbonylation of phenylethyne catalyzed by palladium complexes, involving 1,2-bis(ditertbutylphosphinomethyl)benzene, demonstrates a unique formation of unsaturated esters, specifically methyl cinnamate, with high activity and regioselectivity. This process highlights the potential of benzenepropanal derivatives in catalytic applications, enabling efficient production of valuable chemical compounds through selective reactions (Magro et al., 2010).
Electrochemical Oxidation
In the context of electrochemical oxidation, the use of solvents like isopropanol has shown favorable results for the oxidation of p-xylene to produce compounds such as 1,4-bis(methoxymethyl)benzene. This finding suggests that benzenepropanal derivatives could play a role in enhancing electrochemical processes, potentially leading to improved methods for producing chemically significant molecules (Zhang et al., 2009).
Organic Semiconductor Applications
The synthesis of 2-(2-Methoxyphenyl)-1,3-dimethyl-1H-benzoimidazol-3-ium iodide illustrates its utility as a strong n-type dopant for organic semiconductors, particularly fullerene C(60). This application underscores the relevance of benzenepropanal derivatives in the development of high-performance materials for organic electronics, with potential implications for device efficiency and stability (Wei et al., 2012).
Photoluminescent Materials
The creation of photoluminescent compounds, such as 1,4-bis-(α-cyano-4-methoxystyryl)benzenes, from benzenepropanal derivatives highlights their application in the field of materials science. These compounds exhibit significant photoluminescence, making them candidates for use in optical and electronic devices where light emission is key (Lowe & Weder, 2002).
Pyrolysis and Radical Formation
The pyrolysis of methoxy substituted α-O-4 dimeric phenolic compounds, including benzenepropanal derivatives, provides insights into the mechanisms of lignin pyrolysis. This research contributes to a better understanding of the thermal decomposition processes of complex organic polymers, which is crucial for developing sustainable biofuel production methods (Kim, Bai, & Brown, 2014).
Eigenschaften
IUPAC Name |
3-(4-methoxyphenyl)-2,2-dimethylpropanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-12(2,9-13)8-10-4-6-11(14-3)7-5-10/h4-7,9H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIPGUANHDPOQTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=C(C=C1)OC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenepropanal, 4-methoxy-alpha,alpha-dimethyl- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{[4-(Methoxycarbonyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B1530621.png)
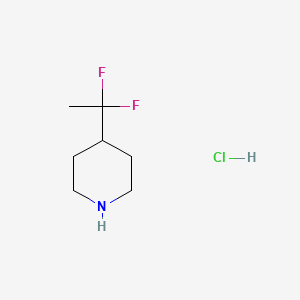
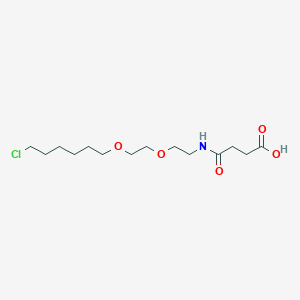
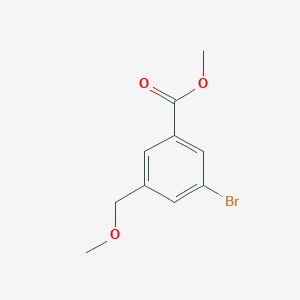
![N-[4-(acetylamino)phenyl]-2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]acetamide](/img/structure/B1530628.png)
![3-(1,5-dimethyl-4-nitro-1H-pyrazol-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1530630.png)
